Adenosine 5'-diphosphate,barium salt

Description

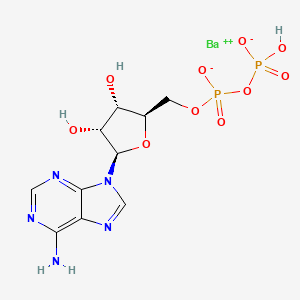

Adenosine 5'-diphosphate (ADP) is a nucleotide critical to cellular energy transfer and metabolic regulation. The barium salt form, adenosine 5'-diphosphate barium salt, is a less common derivative primarily used in biochemical research for its insolubility in aqueous solutions, which facilitates purification and crystallization. Unlike sodium or potassium salts, the barium salt requires acidic conditions for dissolution, often involving HCl, followed by precipitation of barium ions using sulfate salts like Na₂SO₄ . This property makes it advantageous in protocols requiring selective precipitation, such as the isolation of phosphorylated intermediates in glycolysis or nucleotide purification . Structural studies of ADP salts, including barium, reveal that the cation influences molecular conformation and stability. For example, potassium ADP dihydrate forms a zwitterionic structure with distinct coordination geometry, suggesting similar behavior in barium salts .

Properties

Molecular Formula |

C10H13BaN5O10P2 |

|---|---|

Molecular Weight |

562.51 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;barium(2+) |

InChI |

InChI=1S/C10H15N5O10P2.Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |

InChI Key |

AHPLQLCUZPVUCC-MCDZGGTQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Ba+2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Ba+2] |

Origin of Product |

United States |

Scientific Research Applications

Adenosine 5'-diphosphate, barium salt is widely used in scientific research due to its role in energy transfer and cellular metabolism. It is particularly useful in studies involving:

Biochemical Research: Investigating the role of ADP in cellular energy transfer and metabolism.

Physiological Studies: Understanding the physiological effects of ADP in various biological systems.

Enzymatic Activities: Studying enzymes that interact with ADP, such as kinases and phosphatases.

Medical Research: Exploring potential therapeutic applications in conditions related to energy metabolism and cellular signaling.

Mechanism of Action

Adenosine 5'-diphosphate, barium salt is similar to other ADP salts, such as disodium adenosine diphosphate (disodium ADP) and magnesium adenosine diphosphate (magnesium ADP). its unique feature is the presence of barium ions, which can influence its solubility, stability, and biological activity. The barium ions may also impart different pharmacokinetic properties compared to other ADP salts.

Comparison with Similar Compounds

Comparison with Other ADP Salts

Solubility and Stability

- Barium Salt : Insoluble in water; dissolves in dilute HCl. Used in purification workflows .

- Disodium Salt (e.g., ADP disodium dihydrate) : Highly water-soluble, commonly employed in enzymatic assays and buffer preparations (e.g., studies on platelet aggregation or kinase activity) .

- Sodium Salt : Similar to disodium salts but may differ in hydration state (e.g., anhydrous vs. dihydrate forms) .

- Potassium Salt : Exhibits zwitterionic properties in crystalline form, with unique coordination of K⁺ ions to phosphate groups .

Comparison with Other Nucleotides

Structural Differences

- ADP vs. ATP : ADP lacks the γ-phosphate group of ATP, reducing its energy-transfer capacity but making it a substrate for kinases and phosphatases .

- ADP vs. AMP : AMP contains only one phosphate group, limiting its role in energy metabolism but enhancing its function in signaling (e.g., cAMP) .

- ADP vs. CDP : Cytidine 5'-diphosphate (CDP) differs in the nucleobase (cytosine vs. adenine), leading to distinct enzyme affinities. For instance, mammalian ribonucleotide reductase shows divergent Mg²⁺ dependencies for ADP (0.1 mM optimal) and CDP (3–4 mM optimal) reduction .

Functional Differences

- Enzyme Interactions : ADP’s reductase activity in Ehrlich tumor cells is inhibited by dimethylformamide, whereas CDP reductase remains unaffected .

- Metabolic Roles: ADP is central to glycogen biosynthesis inhibition in E.

Comparison with ADP Analogues

Modified Purine Ring

- 2-Methylthio-ADP : 30-fold more potent than ADP in platelet aggregation due to enhanced receptor affinity .

- 2-Chloro-ADP : Reduced activity, highlighting the importance of adenine ring substituents in receptor binding .

Phosphate Chain Modifications

- Methylenediphosphonate Analogues : Replacement of the anhydride oxygen with a methylene group abolishes activity, indicating the necessity of the oxygen bridge for receptor interaction .

Data Tables

Table 1: Physicochemical Properties of ADP Salts

*Calculated for anhydrous forms where possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.